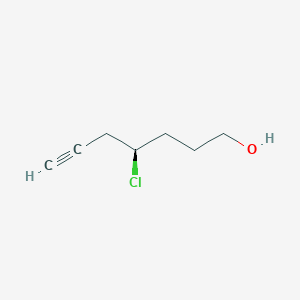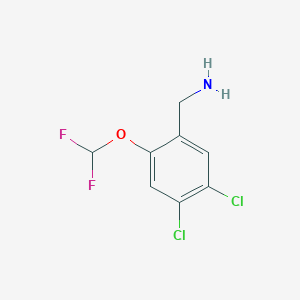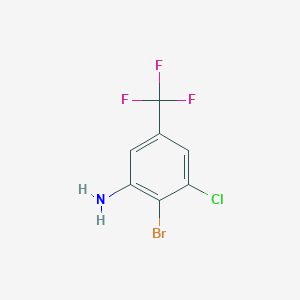
4-氟-1H-吡唑盐酸盐
描述
“4-Fluoro-1H-pyrazole hydrochloride” is a compound with the molecular formula C3H4ClFN2 . It is a derivative of pyrazole, which is a class of organic compounds with a certain alkalinity . It can be used as an intermediate in organic synthesis and biochemical synthesis, and can be used for the derivatization of drug molecules and biologically active molecules .
Synthesis Analysis
The synthesis of 4-Fluoro-1H-pyrazole involves several steps . The process starts with 2-fluoroacetic acid ethyl ester as the raw material. This is first hydrolyzed to obtain 2-fluoroacetic acid sodium. This is then reacted with DMF to obtain (Z)-3-(dimethylamino)-2-fluoroacrolein. Finally, this is cyclized with hydrazine hydrochloride to obtain 4-Fluoro-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1H-pyrazole hydrochloride has been analyzed in several studies . The compound has a molecular weight of 122.53 g/mol . The InChI string representation of the molecule is InChI=1S/C3H3FN2.ClH/c4-3-1-5-6-2-3;/h1-2H, (H,5,6);1H .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-1H-pyrazole hydrochloride include a molecular weight of 122.53 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 28.7 Ų and a complexity of 48.1 . The exact mass and monoisotopic mass of the compound are both 122.0047040 g/mol .
科学研究应用
N-Substituted Pyrazolines Synthesis and Structure该化合物还在N-取代吡唑啉的合成中发挥作用,揭示了复杂的结构特征。合成涉及将查尔酮与肼水合物缩合,导致具有特定二面角的化合物,该二面角是由X射线单晶结构测定确定的(Loh et al., 2013)。
在药物化学和材料科学中的应用
抗菌活性从4-氟-1H-吡唑盐酸盐衍生的氟代吡唑已被合成并评估其抗菌性能。某些化合物显示出对细菌菌株如金黄色葡萄球菌和大肠杆菌有希望的活性,表明4-氟-1H-吡唑盐酸盐衍生物在开发新的抗菌剂方面具有潜力(Gadakh et al., 2010)。
光学性质和挥发性有机化合物亲和性该化合物还被用于材料科学中的应用,特别是在合成具有不同氟化程度的氟代双(吡唑)中。这些分子显示出显着的吸收和荧光发射性能,受氟化程度的影响略微。此外,它们表现出对挥发性有机化合物(VOCs)的独特亲和性,使它们在传感器应用中变得有趣(Pedrini et al., 2020)。
安全和危害
4-Fluoro-1H-pyrazole hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
生化分析
Biochemical Properties
4-Fluoro-1H-pyrazole hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 4-Fluoro-1H-pyrazole hydrochloride to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-Fluoro-1H-pyrazole hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Fluoro-1H-pyrazole hydrochloride can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Fluoro-1H-pyrazole hydrochloride exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular function. For example, the binding of 4-Fluoro-1H-pyrazole hydrochloride to cytochrome P450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1H-pyrazole hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-1H-pyrazole hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-1H-pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-Fluoro-1H-pyrazole hydrochloride can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
4-Fluoro-1H-pyrazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. This metabolism can affect the levels of metabolites and influence metabolic flux within the cell. Additionally, 4-Fluoro-1H-pyrazole hydrochloride can interact with other metabolic enzymes, further modulating its metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Fluoro-1H-pyrazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 4-Fluoro-1H-pyrazole hydrochloride can influence its activity and function, as well as its overall efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 4-Fluoro-1H-pyrazole hydrochloride is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the efficacy of 4-Fluoro-1H-pyrazole hydrochloride by concentrating it in areas where it can interact with its target molecules. Additionally, the subcellular distribution of the compound can influence its stability and degradation .
属性
IUPAC Name |
4-fluoro-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2.ClH/c4-3-1-5-6-2-3;/h1-2H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKLROZLTZSJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-89-3 | |
| Record name | 1H-Pyrazole, 4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



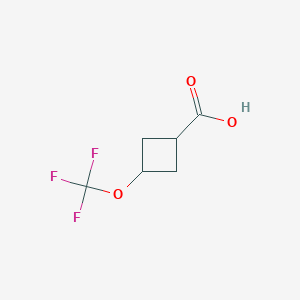
![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)
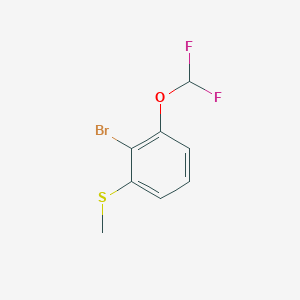
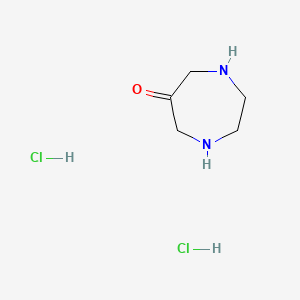
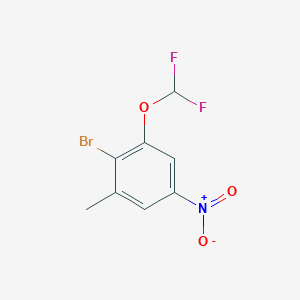
![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)
